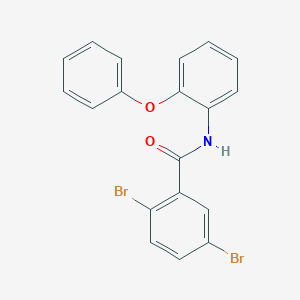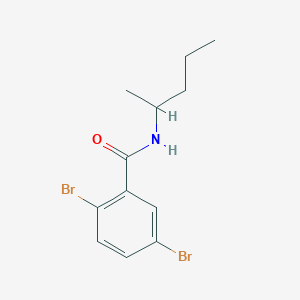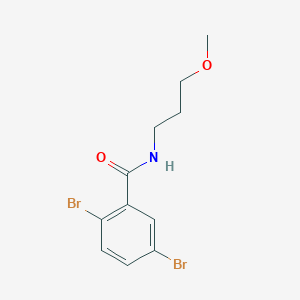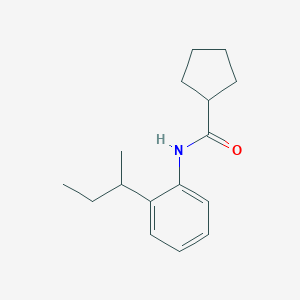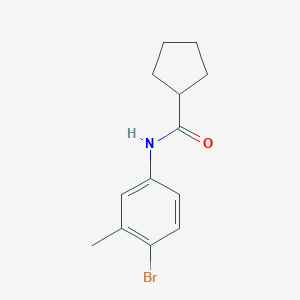
3-chloro-N-(2-phenoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-phenoxyphenyl)benzamide, also known as Phthalazinone, is a chemical compound that has been widely used in scientific research. It is an organic compound that belongs to the class of benzamides. The compound has been used in various research studies due to its unique properties and mechanism of action.
作用機序
The mechanism of action of 3-chloro-N-(2-phenoxyphenyl)benzamidee is not fully understood. However, it has been found to inhibit the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX-2, 3-chloro-N-(2-phenoxyphenyl)benzamidee reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-chloro-N-(2-phenoxyphenyl)benzamidee has been found to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS), which are known to play a crucial role in inflammation and oxidative stress. 3-chloro-N-(2-phenoxyphenyl)benzamidee has been found to have analgesic and antipyretic effects, which make it a potential candidate for the treatment of pain and fever.
実験室実験の利点と制限
3-chloro-N-(2-phenoxyphenyl)benzamidee has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has been found to be non-toxic and has a low risk of adverse effects. However, 3-chloro-N-(2-phenoxyphenyl)benzamidee has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to animals. It also has a short half-life, which limits its effectiveness in prolonged experiments.
将来の方向性
3-chloro-N-(2-phenoxyphenyl)benzamidee has several potential future directions for scientific research. It can be further studied for its potential use in the treatment of various inflammatory diseases such as arthritis, asthma, and cancer. It can also be studied for its potential use in the treatment of pain and fever. Further research can also be conducted to understand the mechanism of action of 3-chloro-N-(2-phenoxyphenyl)benzamidee and its biochemical and physiological effects.
Conclusion:
3-chloro-N-(2-phenoxyphenyl)benzamidee is a chemical compound that has been widely used in scientific research. It has anti-inflammatory, analgesic, and antipyretic properties and has been studied for its potential use in the treatment of various inflammatory diseases such as arthritis, asthma, and cancer. 3-chloro-N-(2-phenoxyphenyl)benzamidee inhibits the activity of COX-2, which reduces the production of prostaglandins, thereby reducing inflammation and pain. It has several advantages for lab experiments, but also has some limitations. Further research can be conducted to understand the mechanism of action of 3-chloro-N-(2-phenoxyphenyl)benzamidee and its potential use in the treatment of various diseases.
合成法
The synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamidee involves the reaction of 2-phenoxyaniline with phosgene. The reaction takes place in the presence of a base such as triethylamine. The product is then treated with thionyl chloride to yield the final product, 3-chloro-N-(2-phenoxyphenyl)benzamidee. The overall reaction can be represented as follows:
科学的研究の応用
3-chloro-N-(2-phenoxyphenyl)benzamidee has been used in various scientific research studies due to its unique properties. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been used as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in inflammation and pain. 3-chloro-N-(2-phenoxyphenyl)benzamidee has been studied for its potential use in the treatment of various inflammatory diseases such as arthritis, asthma, and cancer.
特性
分子式 |
C19H14ClNO2 |
|---|---|
分子量 |
323.8 g/mol |
IUPAC名 |
3-chloro-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-6-7-14(13-15)19(22)21-17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22) |
InChIキー |
LHEHMHKOKBHZKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



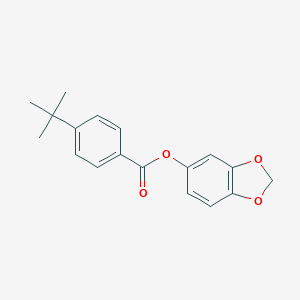
![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)
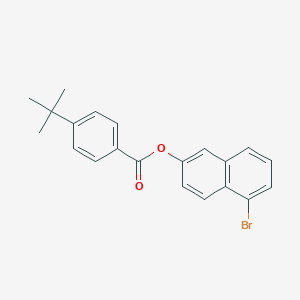
![4-tert-butyl-N-{4-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide](/img/structure/B290599.png)
![5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate](/img/structure/B290601.png)
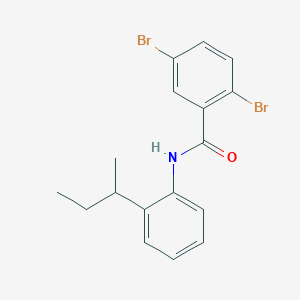
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)
